Propan-2-yl 3-(3-methoxyphenyl)propanoate
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Overview
Description
Propan-2-yl 3-(3-methoxyphenyl)propanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 3-(3-methoxyphenyl)propanoate typically involves esterification reactions. One common method is the reaction between 3-(3-methoxyphenyl)propanoic acid and isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in these processes .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3-(3-methoxyphenyl)propanoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 3-(3-methoxyphenyl)propanoic acid and isopropanol.
Reduction: 3-(3-methoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 3-(3-methoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Propan-2-yl 3-(3-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active 3-(3-methoxyphenyl)propanoic acid, which can then interact with various biological pathways . The methoxy group on the phenyl ring may also play a role in its biological activity by influencing its binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3-methoxyphenyl)propanoate: Similar structure but with a methyl ester group instead of an isopropyl group.
Ethyl 3-(3-methoxyphenyl)propanoate: Similar structure but with an ethyl ester group.
3-(3-Methoxyphenyl)propanoic acid: The parent acid of the ester.
Uniqueness
Propan-2-yl 3-(3-methoxyphenyl)propanoate is unique due to its isopropyl ester group, which can influence its physical properties such as solubility and volatility. This makes it particularly useful in applications where these properties are desirable, such as in the formulation of fragrances and flavoring agents .
Properties
CAS No. |
113777-15-4 |
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Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
propan-2-yl 3-(3-methoxyphenyl)propanoate |
InChI |
InChI=1S/C13H18O3/c1-10(2)16-13(14)8-7-11-5-4-6-12(9-11)15-3/h4-6,9-10H,7-8H2,1-3H3 |
InChI Key |
MCAMHNCOVPGFBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CCC1=CC(=CC=C1)OC |
Origin of Product |
United States |
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